7-フルオロイソキノリン-6-アミン

概要

説明

Molecular Structure Analysis

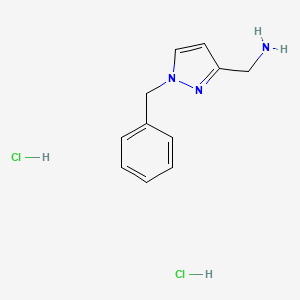

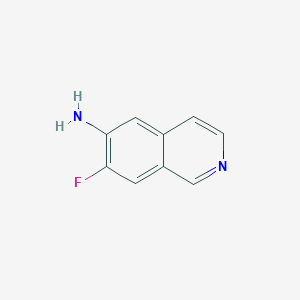

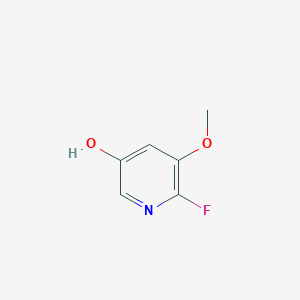

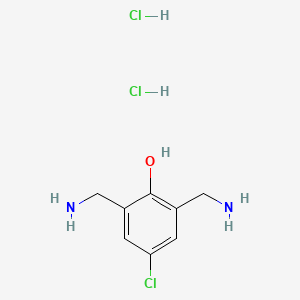

The molecular structure of 7-Fluoroisoquinolin-6-amine consists of a isoquinoline ring with a fluorine atom at the 7th position and an amine group at the 6th position. The molecular weight of this compound is 162.16 g/mol.Physical and Chemical Properties Analysis

7-Fluoroisoquinolin-6-amine is a solid under normal conditions . It has a molecular weight of 162.16 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

薬理学: β-アドレナリン作動薬研究

7-フルオロイソキノリン-6-アミンは、特にイソプロテレノールなどのβ-アドレナリン作動薬の研究において、薬理学的研究に潜在的な用途があります . 心筋損傷の分子経路と心筋症における活性酸素種の役割を調査するために使用できます。

材料科学: 表面官能化

材料科学では、この化合物は、特にシリカナノ粒子の開発において、表面の官能化に使用できます . アミノ基との反応性を活用することで、粒子表面に疎水性環境を形成できます。これは、バイオメディシンを含むさまざまな用途に不可欠です。

化学合成: ヘテロ環状化合物のビルディングブロック

7-フルオロイソキノリン-6-アミンは、ヘテロ環状化合物を構築するための化学合成における貴重なビルディングブロックとして機能します . 分子構造中に存在すると、合成された化合物の化学的特性と反応性に大きな影響を与える可能性があります。

分析化学: 蛍光定量化

この化合物の誘導体は、固相支持体上のアミノ基の蛍光定量化のために探求できます . 蛍光特性を活用することで、複雑なマトリックス中の官能基を検出および定量化し、分析方法を向上させることができます。

生化学: キノリン誘導体の合成

生化学では、7-フルオロイソキノリン-6-アミンは、生物活性のあるキノリン誘導体を合成するために使用できます . これらの誘導体は、抗菌特性とDNA-PK阻害を有する新規医薬品の開発に期待が持たれています .

環境科学: 環境に優しい溶媒開発

この化合物は、特に均一液液マイクロ抽出技術用の環境に優しい溶媒開発において、環境科学で用途が見られる可能性があります . これは、サンプル調製と分析におけるより持続可能な慣行につながる可能性があります。

Safety and Hazards

The safety data sheet for 7-Fluoroisoquinolin-6-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash hands thoroughly after handling .

作用機序

Target of Action

The primary target of 7-Fluoroisoquinolin-6-amine is the aggregated tau protein, which is a compelling biomarker in Alzheimer’s disease . The density and spread of this protein track well with neurodegeneration and cognitive decline .

Mode of Action

7-Fluoroisoquinolin-6-amine interacts with its target, the aggregated tau protein, by binding to it

Pharmacokinetics

A compound with similar structure, 8-fluoroisoquinolin-6-amine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor .

Result of Action

The molecular and cellular effects of 7-Fluoroisoquinolin-6-amine’s action are likely related to its interaction with the aggregated tau protein. By binding to this protein, it may influence the progression of neurodegeneration and cognitive decline in Alzheimer’s disease .

生化学分析

Biochemical Properties

7-Fluoroisoquinolin-6-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to alterations in metabolic pathways. Additionally, 7-Fluoroisoquinolin-6-amine has been shown to bind to certain proteins, affecting their function and stability .

Cellular Effects

The effects of 7-Fluoroisoquinolin-6-amine on cellular processes are multifaceted. It influences cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in regulating cell growth, differentiation, and apoptosis . Furthermore, 7-Fluoroisoquinolin-6-amine has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 7-Fluoroisoquinolin-6-amine exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, thereby altering their activity . For instance, it can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, 7-Fluoroisoquinolin-6-amine can influence gene expression by binding to DNA or interacting with transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoroisoquinolin-6-amine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 7-Fluoroisoquinolin-6-amine remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 7-Fluoroisoquinolin-6-amine has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Fluoroisoquinolin-6-amine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, 7-Fluoroisoquinolin-6-amine can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .

Metabolic Pathways

7-Fluoroisoquinolin-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It has been shown to affect metabolic flux, leading to changes in the levels of metabolites such as amino acids and nucleotides . The compound’s interactions with cytochrome P450 enzymes play a crucial role in its metabolism, influencing its bioavailability and activity .

Transport and Distribution

The transport and distribution of 7-Fluoroisoquinolin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studies have shown that 7-Fluoroisoquinolin-6-amine can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of 7-Fluoroisoquinolin-6-amine is influenced by targeting signals and post-translational modifications . The compound has been observed to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its localization, as different cellular environments provide distinct biochemical contexts for its interactions.

特性

IUPAC Name |

7-fluoroisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEULMXFHWRRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)

![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)